1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride

Catalog No.
S14041775
CAS No.
M.F
C9H20Cl2N2
M. Wt
227.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochl...

Product Name

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride

IUPAC Name

1-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

InChI

InChI=1S/C9H18N2.2ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;;/h8-10H,2-7H2,1H3;2*1H

InChI Key

YVAPKXYWUSCJKA-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2CC2.Cl.Cl

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride is a chemical compound classified as a piperidine derivative. Its molecular formula is C9H20Cl2N2, and it features a cyclopropyl group attached to the nitrogen atom of the piperidine ring. This unique structure contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

, including:

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield derivatives such as N-cyclopropylpiperidine, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides .

Research indicates that 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride exhibits significant biological activity. It may act as an agonist or antagonist at various receptors, particularly in the central nervous system. This interaction suggests potential therapeutic effects for neurological disorders and other conditions. Its unique structural characteristics also position it as a promising lead compound for drug development targeting specific biological pathways .

The synthesis of 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride typically involves:

  • Reductive Amination: A common method includes the reductive amination of cyclopropylamine with piperidin-4-one, often utilizing sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Cyclization Reactions: Another approach involves cyclization of precursors such as N-cyclopropyl-4-piperidone under acidic or basic conditions to yield the desired amine .

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents aimed at treating neurological disorders and infections.
  • Organic Synthesis: The compound is utilized as a building block in creating diverse chemical libraries for drug discovery.
  • Industrial Use: It is involved in the synthesis of specialty chemicals and advanced materials, including agrochemicals and polymers .

Studies on the interactions of 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride with biological targets reveal its potential to modulate receptor activity. This modulation could influence various signaling pathways, making it an important candidate for further pharmacological research. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride. These include:

Compound NameMolecular FormulaUnique Features
N-Cyclopropylpiperidin-4-amineC8H16N2Lacks methyl group on nitrogen
N-Methylpiperidin-4-amineC7H17NNo cyclopropyl group; simpler structure
1-MethylpiperidineC7H15NContains no cyclopropyl group; different reactivity

Uniqueness

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride stands out due to its cyclopropyl substitution, which enhances its reactivity and potential biological activity compared to its analogs. The presence of both cyclopropyl and methyl groups on the piperidine ring contributes to its unique pharmacological profile, making it a valuable compound for further research and development in medicinal chemistry .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

226.1003540 g/mol

Monoisotopic Mass

226.1003540 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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